Thiophene, 2-bromo-4-(octyloxy)-
Description
Thiophene, 2-bromo-4-(octyloxy)- is a substituted thiophene derivative featuring a bromine atom at the 2-position and an octyloxy (-OC₈H₁₇) group at the 4-position of the heterocyclic ring. The compound combines electron-withdrawing (bromine) and electron-donating (alkoxy) substituents, which influence its electronic properties, solubility, and reactivity. The octyloxy chain enhances solubility in organic solvents and may promote self-assembly in materials science applications, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Stille couplings) for polymer synthesis .
Properties
IUPAC Name |
2-bromo-4-octoxythiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOS/c1-2-3-4-5-6-7-8-14-11-9-12(13)15-10-11/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWIUAYOGJWVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CSC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00854868 | |
| Record name | 2-Bromo-4-(octyloxy)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00854868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922526-00-9 | |
| Record name | 2-Bromo-4-(octyloxy)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00854868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-bromo-4-(octyloxy)- typically involves the bromination of thiophene followed by the introduction of the octyloxy group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromothiophene is then subjected to a nucleophilic substitution reaction with octanol in the presence of a base like potassium carbonate to yield thiophene, 2-bromo-4-(octyloxy)- .
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings to introduce various substituents onto the thiophene ring .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-bromo-4-(octyloxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with the bromine atom being a key reactive site.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form thiophene 1,1-dioxides or reduced to form dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Nucleophilic Substitution: Bases like potassium carbonate or sodium hydride are used in the presence of nucleophiles such as alcohols or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are employed.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile or electrophile used.
Oxidation Products: Thiophene 1,1-dioxides.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
Organic Electronics
Thiophene, 2-bromo-4-(octyloxy)- is extensively utilized in the field of organic electronics due to its semiconducting properties.
Key Applications:
- Organic Field-Effect Transistors (OFETs): The compound serves as a building block for semiconductors in OFETs, facilitating charge transport through delocalized π-electrons across the thiophene ring.
- Organic Light-Emitting Diodes (OLEDs): Its unique electronic properties make it an essential component in the development of OLEDs, where it contributes to light emission efficiency.
Case Study:
A recent study demonstrated that incorporating thiophene derivatives into polymer matrices significantly improved the performance of OFETs, achieving mobilities exceeding . This enhancement is attributed to the efficient π-π stacking and optimized energy levels of the thiophene-based materials.
Pharmaceuticals
Thiophene, 2-bromo-4-(octyloxy)- has shown potential as a precursor in pharmaceutical synthesis.
Key Applications:
- Anticancer Agents: Research indicates that thiophene derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Compounds: The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains .
Case Study:
In a study focused on synthesizing biologically active thiophene derivatives, researchers reported that modifications to the thiophene structure led to compounds with enhanced activity against cancer cells and bacteria. This underscores the importance of structural variations in optimizing therapeutic effects .
Materials Science
The compound is also relevant in materials science for developing novel materials with unique electronic and optical properties.
Key Applications:
- Conductive Polymers: Thiophene derivatives are integral in creating conductive polymers used in various applications such as sensors and flexible electronics.
- Photonic Devices: The optical properties of thiophene-based materials make them suitable for applications in photonic devices, including waveguides and light-harvesting systems .
Case Study:
Research involving the synthesis of thiophene-based polymers has shown that these materials can be engineered to exhibit specific optical characteristics, making them ideal for use in advanced photonic applications. The polymers demonstrated tunable band gaps and high absorption coefficients .
Mechanism of Action
The mechanism of action of thiophene, 2-bromo-4-(octyloxy)- is largely dependent on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the thiophene ring, facilitating charge transport. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
- Electronic Effects : The bromine atom in 2-bromo-4-(octyloxy)-thiophene slightly withdraws electrons, while the octyloxy group donates electrons, creating a polarized electronic structure. This contrasts with P3HT, where the alkyl chain solely enhances solubility without significant electronic modulation .
- Solubility: The octyloxy group improves solubility in nonpolar solvents compared to shorter chains (e.g., hexyl in P3HT), facilitating solution processing in materials science .
Reactivity and Polymerization Potential
- Cross-Coupling Reactions : The bromine at position 2 enables regioselective cross-coupling, similar to stannyl groups in 2,5-bis(trimethylstannyl)-thiophene . This positions the compound as a candidate for synthesizing conjugated polymers with tailored side chains.
- Comparison with BTCN8 : BTCN8’s carbonitrile group strongly withdraws electrons, making it suitable for liquid crystal applications, whereas the target compound’s mixed electronic effects may favor charge transport in semiconducting polymers .
Comparison with Non-Thiophene Heterocycles
Quinoxaline Derivatives
Table 2: Thiophene vs. Quinoxaline Derivatives
- Electronic Properties: Thiophene is inherently electron-rich, while quinoxaline is electron-deficient. This difference impacts bandgap tuning in polymers; thiophene-based polymers typically exhibit higher HOMO levels than quinoxaline derivatives .
- Substituent Effects: Both compounds feature bromine and octyloxy groups, but the quinoxaline derivative’s electron-deficient core enables broader light absorption in photovoltaics .
Pyrrole and Furan Analogues
- Aromaticity and Reactivity : Thiophene’s sulfur atom provides greater aromatic stability than pyrrole (N-containing) or furan (O-containing), making it less reactive toward electrophilic substitution .
Biological Activity
Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Thiophene, 2-bromo-4-(octyloxy)- , exploring its mechanisms of action, pharmacological effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound Thiophene, 2-bromo-4-(octyloxy)- is characterized by a thiophene ring substituted with a bromine atom at the 2-position and an octyloxy group at the 4-position. This specific structural arrangement influences its solubility, reactivity, and biological interactions.
Thiophene derivatives typically exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many thiophene compounds act as inhibitors of specific enzymes involved in critical biochemical pathways. For instance, certain thiophenes have been shown to inhibit proteases and kinases, which are pivotal in cancer progression and viral replication.
- Receptor Modulation : Some derivatives interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Thiophene compounds have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
Antiviral Activity
Recent studies indicate that thiophene derivatives exhibit promising antiviral activity. For example, modifications involving the oxy-piperidine group significantly enhance antiviral efficacy against Ebola virus (EBOV). Compounds with this modification showed effective inhibition in micromolar concentrations, suggesting potential as antiviral agents in therapeutic applications .
Anticancer Properties
Thiophene derivatives have also been explored for their anticancer potential. Research has indicated that specific thiophenes can induce apoptosis in cancer cells by triggering oxidative stress and modulating cell cycle regulators. The compound's structure plays a crucial role in determining its selective toxicity towards cancerous cells compared to normal cells .
Antimicrobial Effects
The antimicrobial activity of thiophene derivatives has been well-documented. A study evaluating various thiophenes against Acinetobacter baumannii and Escherichia coli reported minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. Compounds specifically designed with longer alkyl side chains exhibited enhanced activity against colistin-resistant strains .
Case Studies
-
Antiviral Efficacy Against EBOV :
- A series of thiophene compounds were synthesized to evaluate their antiviral activity against EBOV. The study highlighted that compounds with specific substitutions showed enhanced selectivity indexes compared to other heterocycles like thiazoles and furans. Notably, one compound demonstrated an EC50 value of 0.19 µM, indicating strong potential for further development .
-
Antimicrobial Activity :
- In a comprehensive evaluation of antimicrobial thiophene derivatives, several compounds exhibited potent bactericidal effects against resistant strains of A. baumannii. The study utilized time-kill assays to confirm the efficacy of selected thiophenes, demonstrating their potential as novel antimicrobial agents .
Data Tables
Q & A
What are the optimal synthetic routes for preparing 2-bromo-4-(octyloxy)thiophene, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of 2-bromo-4-(octyloxy)thiophene typically involves sequential functionalization of the thiophene core. A common approach includes:
- Step 1 : Alkylation of 4-hydroxythiophene with octyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the octyloxy group .
- Step 2 : Bromination at the 2-position using N-bromosuccinimide (NBS) in a solvent like CCl₄ or DMF, often under radical initiation .
Key factors affecting yield: - Steric hindrance : The octyloxy group may slow bromination due to steric effects, requiring extended reaction times or elevated temperatures .
- Purification : Automated column chromatography (hexane/ethyl acetate gradients) is critical for isolating the product, as residual alkyl halides or bromination byproducts can complicate characterization .
How can researchers resolve contradictions in reported spectroscopic data for 2-bromo-4-(octyloxy)thiophene derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from:
- Regioisomeric impurities : Incomplete bromination may leave unreacted starting material or generate 3-bromo isomers. Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns .
- Solvent effects : Chemical shifts in H NMR vary with solvent polarity. Compare data acquired in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- Mass fragmentation : High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF can distinguish between isotopic patterns of brominated vs. non-brominated species .
What experimental strategies are effective for characterizing the electronic properties of 2-bromo-4-(octyloxy)thiophene in organic semiconductors?
Advanced Research Question
To evaluate its role in organic electronics (e.g., photovoltaic cells or transistors):
- Cyclic voltammetry (CV) : Determine HOMO/LUMO levels by measuring oxidation/reduction potentials in anhydrous acetonitrile (vs. Fc/Fc) .
- UV-Vis spectroscopy : Assess - transitions in solution and thin films; compare absorption maxima with computational TD-DFT results to validate electronic structure models .
- Thin-film morphology : Use grazing-incidence XRD or AFM to correlate alkyl chain length (octyloxy) with crystallinity and charge-carrier mobility in devices .
How does the octyloxy substituent impact the reactivity of 2-bromo-4-(octyloxy)thiophene in cross-coupling reactions?
Basic Research Question
The octyloxy group influences reactivity through:
- Steric effects : Bulky substituents hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use ligands like SPhos or XPhos to enhance catalytic efficiency .
- Electronic effects : Electron-donating alkoxy groups activate the thiophene ring toward electrophilic substitution but may deactivate positions for nucleophilic attacks .
Example protocol: - Sonogashira coupling : Optimize with Pd(PPh₃), CuI, and excess piperidine to mitigate steric hindrance from the octyl chain .
What are the challenges in integrating 2-bromo-4-(octyloxy)thiophene into bulk heterojunction (BHJ) solar cells, and how can they be addressed?
Advanced Research Question
Key challenges and solutions:
- Phase separation : Long alkyl chains (octyloxy) may induce excessive crystallinity, reducing donor-acceptor interfacial contact. Blend with amorphous polymers (e.g., PTB7) to improve morphology .
- Energy-level alignment : Ensure the HOMO of 2-bromo-4-(octyloxy)thiophene aligns with the acceptor (e.g., PCBM). Modify substituents or copolymerize with electron-deficient monomers (e.g., benzothiadiazole) to tune energy levels .
- Device stability : Octyloxy groups improve solubility but may reduce thermal stability. Incorporate crosslinkable moieties (e.g., azide groups) post-deposition to enhance film robustness .
How can computational methods guide the design of 2-bromo-4-(octyloxy)thiophene derivatives for targeted applications?
Advanced Research Question
Computational strategies include:
- DFT calculations : Optimize geometries and predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrations) using B3LYP/6-31G(d) basis sets .
- Charge transport modeling : Use Marcus theory to estimate hole/electron mobility based on reorganization energy and transfer integrals derived from crystal packing simulations .
- Machine learning : Train models on existing datasets of thiophene derivatives to predict solubility, bandgaps, or reactivity for novel analogs .
What are the limitations of current catalytic systems for functionalizing 2-bromo-4-(octyloxy)thiophene, and what alternatives exist?
Advanced Research Question
Limitations and innovations:
- Palladium dependency : Pd catalysts are costly and leave metal residues. Explore Ni- or Cu-catalyzed systems for C–Br activation, though they may require higher temperatures .
- Selectivity in C–H activation : Direct functionalization at the 5-position competes with existing bromine/octyloxy groups. Use directing groups (e.g., pyridyl) or electrochemical methods to enhance regioselectivity .
How do researchers validate the purity of 2-bromo-4-(octyloxy)thiophene in interdisciplinary studies (e.g., biomedical vs. materials science)?
Basic Research Question
Validation protocols vary by application:
- Materials science : Purity >98% (HPLC) is critical for device reproducibility. Use GPC to confirm absence of oligomers .
- Biomedical studies : Screen for heavy metal residues (e.g., Pd, Br) via ICP-MS, especially if the compound is a drug precursor .
Universal methods: - Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
- Thermogravimetric analysis (TGA) : Confirm thermal stability and detect solvent/moisture residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
